molecular formula C17H16ClN3O2S2 B2483524 N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252906-56-1

N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2483524
CAS No.: 1252906-56-1
M. Wt: 393.9
InChI Key: NOFATPMQCPRXGC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications

Spectroscopy and Molecular Characterization

A study by Jenepha Mary et al. (2022) investigated the vibrational spectroscopic signatures of an antiviral active molecule closely related to the target compound. The research employed Raman and Fourier transform infrared spectroscopy alongside ab initio calculations to characterize the molecule's vibrational signatures. The study highlighted the molecule's geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, providing insights into the stereo-electronic interactions that contribute to its stability. These insights are crucial for understanding the fundamental properties of such compounds (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Crystallography

Subasri et al. (2016, 2017) conducted studies that elucidated the crystal structures of compounds with a similar structural framework. These studies revealed the compounds' folded conformation and the intramolecular N—H⋯N hydrogen bond stabilizing this conformation. Such detailed crystallographic analysis aids in understanding the molecular conformation and interactions that could influence the biological activity and synthesis of related compounds (S. Subasri et al., 2016); (S. Subasri et al., 2017).

Pharmacological Evaluation

Aziz-Ur-Rehman et al. (2020) synthesized a novel series of derivatives and screened them for antibacterial, hemolytic, and thrombolytic activities. The molecule 7c emerged as a potent inhibitor of selected bacterial strains with low toxicity, showcasing the therapeutic potential of such compounds in treating cardiovascular diseases and their excellent to moderate antibacterial activity (Aziz-Ur-Rehman et al., 2020).

Antimicrobial Activity

Hafez et al. (2016) explored a series of novel spiro compounds with sulfonamide and thieno[3,2-d]pyrimidine as scaffolds for antimicrobial activities. This study demonstrated that certain derivatives exhibited potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, with compounds showing higher antifungal activity than the standard ketoconazole. Such findings underscore the potential of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, M. Zaki, 2016).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-2-7-21-16(23)15-13(6-8-24-15)20-17(21)25-10-14(22)19-12-5-3-4-11(18)9-12/h3-6,8-9H,2,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFATPMQCPRXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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